molecular formula C23H17N3 B5752049 4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile

4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile

Cat. No.: B5752049
M. Wt: 335.4 g/mol
InChI Key: ZRTABOZDUGOCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile is a complex organic compound featuring an imidazole ring substituted with phenyl and methylphenyl groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a precursor containing the necessary substituents to form the imidazole ring. For example, a reaction between a substituted benzyl isocyanide and an aldehyde in the presence of a base can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as zinc chloride, and employing microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c1-16-7-11-19(12-8-16)22-21(18-5-3-2-4-6-18)25-23(26-22)20-13-9-17(15-24)10-14-20/h2-14H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTABOZDUGOCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.